2-Iodo-4-methyl-nicotinonitrile
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Overview
Description
2-Iodo-4-methyl-nicotinonitrile is a chemical compound with the molecular formula C7H5IN2. It is a derivative of nicotinonitrile, characterized by the presence of an iodine atom at the 2-position and a methyl group at the 4-position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methyl-nicotinonitrile typically involves the iodination of 4-methyl-nicotinonitrile. One common method is the reaction of 4-methyl-nicotinonitrile with iodine and a suitable oxidizing agent, such as potassium iodate, in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methyl-nicotinonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea, typically in the presence of a base such as sodium hydroxide.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted nicotinonitrile derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2-Iodo-4-methyl-nicotinonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs with potential anticancer and antiviral activities.
Material Science: It is used in the preparation of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Iodo-4-methyl-nicotinonitrile in biological systems is not well-documented. its derivatives are known to interact with various molecular targets, including enzymes and receptors, through mechanisms such as inhibition or activation. The specific pathways involved depend on the structure of the derivative and the biological context .
Comparison with Similar Compounds
Similar Compounds
2-Iodo-4-methylpyridine: Similar in structure but lacks the nitrile group.
4-Methyl-2-nitropyridine: Contains a nitro group instead of an iodine atom.
2-Bromo-4-methyl-nicotinonitrile: Similar but with a bromine atom instead of iodine.
Uniqueness
The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H5IN2 |
---|---|
Molecular Weight |
244.03 g/mol |
IUPAC Name |
2-iodo-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C7H5IN2/c1-5-2-3-10-7(8)6(5)4-9/h2-3H,1H3 |
InChI Key |
YVRTWMWYRNAWAX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)I)C#N |
Origin of Product |
United States |
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